2-[(5Z)-5-[(2,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-phenylacetic acid
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Description
The compound “2-[(5Z)-5-[(2,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-phenylacetic acid” has a molecular weight of 353.41 and a molecular formula of C15 H15 N O5 S2 . It is a racemic mixture .
Molecular Structure Analysis
The compound contains a thiazolidine ring, which is a heterocyclic compound with sulfur and nitrogen . It also contains a dimethoxyphenyl group, which is a phenyl group with two methoxy groups attached .Physical and Chemical Properties Analysis
The compound has a logP value of 2.1372, a logD value of -0.7443, and a logSw value of -2.6233 . These values indicate the compound’s solubility and distribution characteristics in different phases.Scientific Research Applications
Synthesis and Antimicrobial Activity
The synthesis of thiazolidinone derivatives has been a focus of research due to their potent antibacterial and antifungal properties. For instance, studies have developed methods for synthesizing N-substituted 5-[(4-chlorophenoxy) methyl]-1,3,4-oxadiazole-2yl-2-sulfanyl acetamides, demonstrating significant antibacterial activity against both gram-negative and gram-positive bacteria, as well as moderate anti-enzymatic potential against α-chymotrypsin enzyme S. Z. Siddiqui et al., 2014. Another study on thiazolidin-4-one and thiophene derivatives revealed promising antimicrobial properties, highlighting the versatility of thiazolidinone frameworks in combating microbial infections M. Gouda et al., 2010.
Chemiluminescence and Analytical Applications
Research has also delved into the chemiluminescence properties of sulfanyl-substituted bicyclic dioxetanes derived from thiazolidinone compounds, demonstrating their potential in analytical chemistry for detecting biological substances or reactions N. Watanabe et al., 2010.
Antihyperglycemic Evaluation
The antihyperglycemic activity of 2,4-thiazolidinedione derivatives has been investigated, with certain compounds showing promise in the treatment of diabetes. These studies suggest that specific substitutions on the aryl ring enhance the compound's efficacy in lowering blood glucose levels in diabetic models Ashwani Kumar et al., 2011.
In vitro and In vivo Anti-inflammatory Agents
Furthermore, thiazolidinone derivatives have been evaluated for their anti-inflammatory properties, showing significant activity in vitro and in vivo. This research suggests potential applications in developing new anti-inflammatory drugs, highlighting the compound's versatility in therapeutic applications A. P. Nikalje et al., 2015.
Properties
IUPAC Name |
2-[(5Z)-5-[(2,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-phenylacetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO5S2/c1-25-14-9-8-13(15(11-14)26-2)10-16-18(22)21(20(27)28-16)17(19(23)24)12-6-4-3-5-7-12/h3-11,17H,1-2H3,(H,23,24)/b16-10- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLPGPHPPKQZNJY-YBEGLDIGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C=C2C(=O)N(C(=S)S2)C(C3=CC=CC=C3)C(=O)O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)C(C3=CC=CC=C3)C(=O)O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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